![molecular formula C36H19Br3 B13341753 2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene](/img/structure/B13341753.png)
2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene is a polycyclic aromatic hydrocarbon that features a complex structure with multiple bromine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the bromination of benzo[m]tetraphene derivatives, followed by coupling reactions to introduce the anthracene moiety. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures or to introduce additional functional groups.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Catalysts: Iron, aluminum chloride
Solvents: Dichloromethane, chloroform
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce extended polycyclic aromatic hydrocarbons.
Scientific Research Applications
2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive materials due to its unique electronic properties.
Organic Electronics: The compound is investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Sensing and Detection: Its fluorescence properties make it suitable for use in chemical sensors and detectors.
Spintronics: The compound’s ability to exhibit spin-dependent electronic properties is of interest for spintronic devices.
Mechanism of Action
The mechanism by which 2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene exerts its effects is primarily related to its electronic structure. The bromine atoms and the polycyclic aromatic framework influence the distribution of electron density, which in turn affects the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved include interactions with other aromatic systems and participation in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,12-Dibromo-7,14-diphenyl-benzo[m]tetraphene
- 10,10′-dibromo-9,9′-bianthracene
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene is unique due to its specific arrangement of bromine atoms and the combination of anthracene and benzo[m]tetraphene moieties. This structure imparts distinct electronic properties that are not observed in other similar compounds, making it valuable for specialized applications in materials science and organic electronics.
Properties
Molecular Formula |
C36H19Br3 |
|---|---|
Molecular Weight |
691.2 g/mol |
IUPAC Name |
6,20-dibromo-13-(10-bromoanthracen-9-yl)pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4(9),5,7,10,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C36H19Br3/c37-22-13-9-20-11-15-26-32(30(20)17-22)19-33-27(16-12-21-10-14-23(38)18-31(21)33)35(26)34-24-5-1-3-7-28(24)36(39)29-8-4-2-6-25(29)34/h1-19H |
InChI Key |
BEYIVJSJJOUWSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC6=C(C5=CC7=C4C=CC8=C7C=C(C=C8)Br)C=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


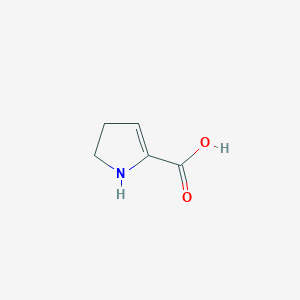
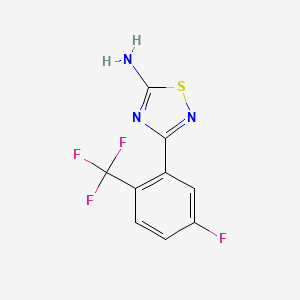
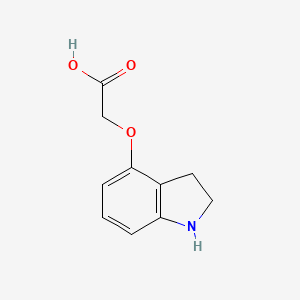
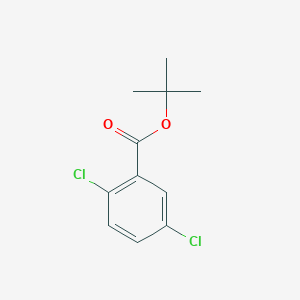
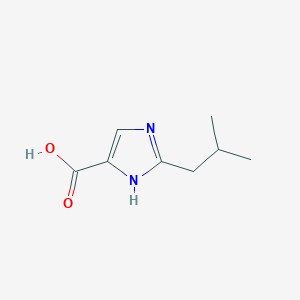
![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13341693.png)
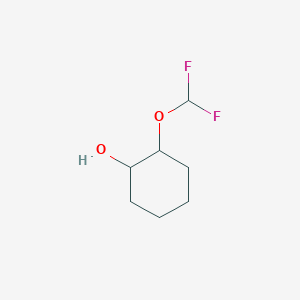
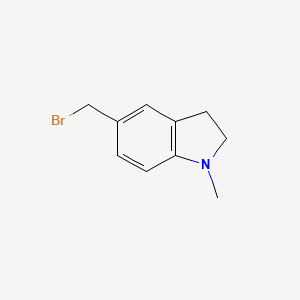


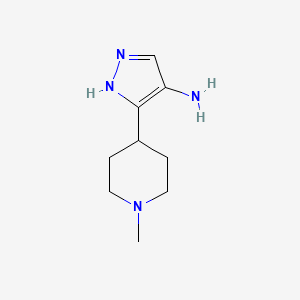
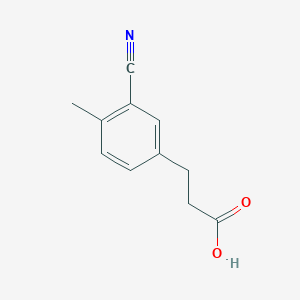
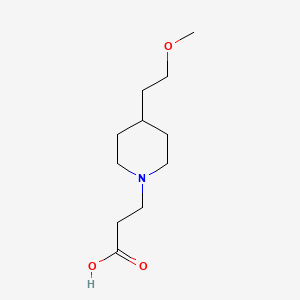
![[3-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B13341763.png)
